RPR107393 free base

Squalene synthase IC50 Enzyme inhibition

Researchers needing robust cholesterol reduction in non-human primate models require RPR107393 free base - a selective squalene synthase inhibitor achieving 50% plasma cholesterol reduction at 20 mg/kg b.i.d., outperforming lovastatin and pravastatin. It uniquely suppresses both cholesterol (82.4%) and triglyceride (70.0%) biosynthesis via a farnesol-dependent mechanism not shared by atorvastatin. • IC50: 0.8±0.2 nM against rat liver microsomal SQS; >7,000-fold selectivity over HMG-CoA reductase • Enantiomer-specific potency data (S-enantiomer IC50 0.6 nM) supports SAR exploration • Orally active; 92% cholesterol biosynthesis reduction at 10 mg/kg in rats

Molecular Formula C22H22N2O
Molecular Weight 330.4 g/mol
Cat. No. B12293996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRPR107393 free base
Molecular FormulaC22H22N2O
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC5=C(C=C4)N=CC=C5)O
InChIInChI=1S/C22H22N2O/c25-22(15-24-12-9-20(22)10-13-24)19-6-3-16(4-7-19)17-5-8-21-18(14-17)2-1-11-23-21/h1-8,11,14,20,25H,9-10,12-13,15H2
InChIKeyJICDBMXIQNEXKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RPR107393 free base: Squalene Synthase Inhibitor Profile


RPR107393 free base (CAS: 197576-78-6) is a selective, orally active squalene synthase (SQS) inhibitor with subnanomolar potency. It inhibits rat liver microsomal squalene synthase with an IC50 of 0.8 ± 0.2 nM [1]. RPR107393 reduces plasma cholesterol in rats and marmosets and suppresses triglyceride biosynthesis by increasing intracellular farnesol, thereby inhibiting fatty acid synthesis [2]. It is used in metabolic disease research, including hypercholesterolemia, hypertriglyceridemia, and atherosclerosis .

Target Engagement Squalene synthase pathway inhibition studies
Research Model Metabolic disease research: hypercholesterolemia, hypertriglyceridemia, atherosclerosis models
Study Context Dual lipid modulation (cholesterol & triglyceride) pathway investigation

RPR107393 free base: Why It Differs from Statins


Squalene synthase inhibitors (SSIs) and HMG-CoA reductase inhibitors (statins) target different enzymes in the cholesterol synthesis pathway, resulting in distinct pharmacological profiles. Substituting RPR107393 with a statin (e.g., lovastatin, pravastatin) fundamentally alters the mechanism of action, impacting both efficacy and downstream metabolic effects [1]. Even within the SSI class, potency and in vivo efficacy vary significantly; RPR107393 demonstrates superior efficacy in primate models compared to statins, highlighting that not all lipid-lowering agents are equivalent [2]. Furthermore, RPR107393 uniquely suppresses triglyceride biosynthesis via a farnesol-dependent mechanism not shared by HMG-CoA reductase inhibitors like atorvastatin [3].

Enzymatic Target

Squalene synthase vs. HMG-CoA reductase; mechanism-dependent endpoint profile may not transfer

In Vivo Response

Reported cholesterol reduction in primate model may differ; statin comparator showed lower response

Triglyceride Pathway

Farnesol-dependent triglyceride suppression not shared by atorvastatin; dual-lipid context may be lost

RPR107393 free base: Quantitative Evidence


Squalene Synthase Inhibition vs. Statins

RPR107393 demonstrates subnanomolar potency against squalene synthase, whereas HMG-CoA reductase inhibitors like lovastatin are inactive against this target. RPR107393 inhibited rat liver microsomal squalene synthase with an IC50 of 0.8 ± 0.2 nM (n=4) [1]. In contrast, lovastatin showed only 3% inhibition of squalene synthase at 1 mM, a concentration over 1,000,000-fold higher [2]. This establishes RPR107393 as a highly potent and target-specific inhibitor, fundamentally different from statins in its enzymatic target.

SQS Inhibition
Head-to-head
0.8 ± 0.2 nM vs. Lovastatin: 3% inhibition at 1 mM
Supports target-specific SQS pathway inhibition
Rat liver microsomal assay
Squalene synthase IC50 Enzyme inhibition Rat liver microsomes

Cholesterol Lowering in Marmosets vs. Statins

In a 7-day study in marmosets, RPR107393 (20 mg/kg b.i.d.) reduced plasma cholesterol by 50%, significantly outperforming both lovastatin and pravastatin [1]. At a higher dose of 50 mg/kg b.i.d., lovastatin and pravastatin achieved ≤31% reduction [2]. This demonstrates that RPR107393 provides greater cholesterol-lowering efficacy at a lower dose, and importantly, it selectively reduced LDL-cholesterol while HDL-cholesterol remained unchanged [3].

Cholesterol Reduction
Head-to-head
50% reduction vs. ≤31% reduction (lovastatin/pravastatin)
Reported primate model lipid-lowering endpoint context
Marmoset, 7-day oral administration
Cholesterol lowering Marmoset In vivo efficacy Lipid metabolism

Triglyceride Suppression vs. Statins

RPR107393 reduces triglyceride biosynthesis through a farnesol-dependent mechanism distinct from statin action. In rat primary cultured hepatocytes, RPR107393 (1 μM) inhibited cholesterol and triglyceride biosynthesis by 82.4% and 70.0%, respectively [1]. Crucially, the HMG-CoA reductase inhibitor atorvastatin had no effect on triglyceride biosynthesis and reversed the inhibitory effect of SQS inhibitors [2]. This highlights a unique triglyceride-lowering property of RPR107393 not shared by atorvastatin.

Triglyceride Biosynthesis
Head-to-head
70.0% inhibition (1 μM) vs. Atorvastatin: no effect
Farnesol-dependent triglyceride pathway context
Rat primary hepatocytes
Triglyceride Farnesol Hepatocytes Lipid metabolism

Cholesterol Reduction in Rats vs. Statin

In rats, RPR107393 (30 mg/kg p.o. b.i.d. for 2 days) reduced total serum cholesterol by ≤51% [1]. In the same experimental paradigm, the HMG-CoA reductase inhibitor lovastatin failed to lower serum cholesterol [2]. This demonstrates that RPR107393 is effective in a rodent model where a statin was ineffective, underscoring a potential species-dependent difference in response and highlighting RPR107393's utility in specific animal models.

Rodent Cholesterol
Head-to-head
≤51% reduction vs. Lovastatin: no reduction
Rodent model response context; statin was inactive
Sprague-Dawley rats, 2-day oral administration
Rat Serum cholesterol In vivo efficacy Hypercholesterolemia

Enantiomer Potency Comparison

The two enantiomers of RPR107393 exhibit distinct inhibitory potencies. The S-enantiomer is slightly more potent (IC50 = 0.6 nM) than the R-enantiomer (IC50 = 0.9 nM) against rat liver microsomal squalene synthase [1]. While both are subnanomolar inhibitors, this stereochemical difference can be exploited in structure-activity relationship (SAR) studies or when enantiomeric purity is critical for experimental consistency. The racemic mixture (or free base) provides an IC50 of 0.8 ± 0.2 nM [2].

Enantiomer Potency
Reported
Free base IC50 0.8 ± 0.2 nM (S: 0.6 nM, R: 0.9 nM)
Enantiomer-specific assay potency context
n=2; supports SAR interpretation
Enantiomer Stereochemistry Potency Squalene synthase

Ex Vivo Hepatic Cholesterol Biosynthesis Inhibition

One hour after oral administration to rats, RPR107393 inhibited de novo [14C]cholesterol biosynthesis from [14C]mevalonate in the liver with an ED50 value of 5 mg/kg [1]. This ex vivo measurement confirms that RPR107393 reaches the liver and effectively inhibits cholesterol synthesis at the target tissue. The accumulation of diacid metabolites of [14C]farnesyl pyrophosphate further validates the mechanism of action as squalene synthase inhibition [2].

Hepatic Target Engagement
Context-dependent
ED50 5 mg/kg
Supports hepatic SQS target engagement interpretation
Rat ex vivo, 1 h post-dose
Cholesterol biosynthesis ED50 Ex vivo Liver

RPR107393 free base: Research and Industrial Applications


Hypercholesterolemia Research in Marmosets

Researchers requiring robust cholesterol reduction in a non-human primate model should select RPR107393 free base. Evidence shows a 50% reduction in plasma cholesterol at 20 mg/kg b.i.d., outperforming lovastatin and pravastatin (≤31% reduction at 50 mg/kg b.i.d.) [1]. This makes RPR107393 a superior tool for primate studies where significant lipid modulation is required.

Dual Cholesterol and Triglyceride Lowering

Studies aimed at understanding combined hyperlipidemia or the interplay between cholesterol and triglyceride metabolism should utilize RPR107393. It uniquely inhibits both cholesterol (82.4%) and triglyceride (70.0%) biosynthesis in hepatocytes, a property not shared by atorvastatin [2]. This allows for exploration of farnesol-dependent triglyceride suppression [3].

Squalene Synthase Target Validation in Rodents

For target validation studies focused on squalene synthase in rats, RPR107393 is an ideal tool. It reduces serum cholesterol by ≤51% in rats, a model where lovastatin failed to lower cholesterol [4]. This differential efficacy enables clear interpretation of SQS-specific effects versus HMG-CoA reductase inhibition.

SAR Studies of Squalene Synthase Inhibitors

Medicinal chemistry efforts requiring a well-characterized SQS inhibitor scaffold should consider RPR107393. The availability of enantiomer-specific potency data (S-enantiomer IC50 0.6 nM, R-enantiomer IC50 0.9 nM) provides a foundation for SAR exploration and chiral optimization [5].

Application
Selection Property
Validation Focus
Non-human primate lipid modulation studies
Reported cholesterol reduction profile
Primate model endpoint review
Combined hyperlipidemia mechanism studies
Dual lipid-lowering context
Farnesol-dependent triglyceride pathway interpretation
Squalene synthase target validation in rodents
Rodent model efficacy context
Differential response vs. HMG-CoA reductase inhibition
SAR and chiral optimization studies
Enantiomer-specific potency data
Stereochemical-control review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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